molecular formula C12H16BrNO B14007521 N1-(tert-butyl)-2-bromo-2-phenylacetamide CAS No. 55341-86-1

N1-(tert-butyl)-2-bromo-2-phenylacetamide

Cat. No.: B14007521
CAS No.: 55341-86-1
M. Wt: 270.17 g/mol
InChI Key: VXEFRBVOWZKXBA-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-2-bromo-2-phenylacetamide is an organic compound characterized by the presence of a tert-butyl group, a bromine atom, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(tert-butyl)-2-bromo-2-phenylacetamide typically involves the reaction of tert-butylamine with 2-bromo-2-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: N1-(tert-butyl)-2-bromo-2-phenylacetamide can undergo several types of chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles.

    Oxidation and Reduction: The phenylacetamide moiety can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenylacetamide moiety.

    Reduction: Reduced derivatives of the phenylacetamide moiety.

    Hydrolysis: Corresponding carboxylic acid and tert-butylamine.

Scientific Research Applications

N1-(tert-butyl)-2-bromo-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-2-bromo-2-phenylacetamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenylacetamide moiety can interact with biological macromolecules, potentially inhibiting or modifying their activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Uniqueness: N1-(tert-butyl)-2-bromo-2-phenylacetamide is unique due to the combination of its tert-butyl, bromine, and phenylacetamide groups. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

55341-86-1

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-bromo-N-tert-butyl-2-phenylacetamide

InChI

InChI=1S/C12H16BrNO/c1-12(2,3)14-11(15)10(13)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,15)

InChI Key

VXEFRBVOWZKXBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(C1=CC=CC=C1)Br

Origin of Product

United States

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